molecular formula C7H9BrN2 B13336093 3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole

3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole

Cat. No.: B13336093
M. Wt: 201.06 g/mol
InChI Key: WQAOSLZKKVGXKC-UHFFFAOYSA-N
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Description

3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom and a methylcyclopropyl group in this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole typically involves the bromination of 1-(1-methylcyclopropyl)-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process would include the formation of the pyrazole ring, followed by the introduction of the methylcyclopropyl group and subsequent bromination. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 1-(1-methylcyclopropyl)-1H-pyrazole derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-pyrazole: Lacks the methylcyclopropyl group, making it less sterically hindered.

    1-(1-Methylcyclopropyl)-1H-pyrazole: Lacks the bromine atom, affecting its reactivity.

    3-Chloro-1-(1-methylcyclopropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole is unique due to the combination of the bromine atom and the methylcyclopropyl group, which imparts distinct chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

3-bromo-1-(1-methylcyclopropyl)pyrazole

InChI

InChI=1S/C7H9BrN2/c1-7(3-4-7)10-5-2-6(8)9-10/h2,5H,3-4H2,1H3

InChI Key

WQAOSLZKKVGXKC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)N2C=CC(=N2)Br

Origin of Product

United States

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